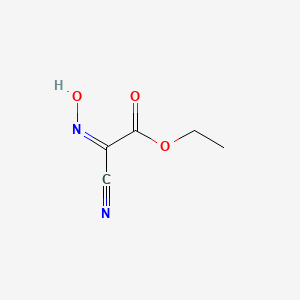

Ethyl 2-cyano-2-(hydroxyimino)acetate

货号 B1234923

分子量: 142.11 g/mol

InChI 键: LCFXLZAXGXOXAP-DAXSKMNVSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05773624

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).

Yield

93.9%

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[N:6]([O-:8])=O.[Na+].[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11]>O>[OH:8][N:6]=[C:12]([C:10]#[N:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

603.7 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

507.2 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

791 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at a room temperature for 2 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen oxide (NO2) was removed under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the residue was cooled to 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate crystals, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with water (150 ml) and twice with toluene (200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ON=C(C(=O)OCC)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 932.9 g | |

| YIELD: PERCENTYIELD | 93.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05773624

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).

Yield

93.9%

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[N:6]([O-:8])=O.[Na+].[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11]>O>[OH:8][N:6]=[C:12]([C:10]#[N:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

603.7 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

507.2 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

791 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at a room temperature for 2 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen oxide (NO2) was removed under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the residue was cooled to 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate crystals, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with water (150 ml) and twice with toluene (200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ON=C(C(=O)OCC)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 932.9 g | |

| YIELD: PERCENTYIELD | 93.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05773624

Procedure details

62.5% sulfuric acid (603.7 g) were added dropwise to sodium nitrite (507.2 g) and ethyl cyanoacetate (791.0 g) in water (2,540 ml) at 30° to 40° C. over 2.2 hrs. under cooling. After completion of the addition, the mixture was stirred at a room temperature for 2 hrs, and the nitrogen oxide (NO2) was removed under reduced pressure, and the residue was cooled to 15° C. to separate crystals, which were filtered off and washed twice with water (150 ml) and twice with toluene (200 ml), and dried at 50° C. to give ethyl 2-hydroxyiminocyanoacetate (932.9 g, yield: 93.9%).

Yield

93.9%

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[N:6]([O-:8])=O.[Na+].[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11]>O>[OH:8][N:6]=[C:12]([C:10]#[N:11])[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

603.7 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

507.2 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

791 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at a room temperature for 2 hrs

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen oxide (NO2) was removed under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the residue was cooled to 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate crystals, which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with water (150 ml) and twice with toluene (200 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ON=C(C(=O)OCC)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 932.9 g | |

| YIELD: PERCENTYIELD | 93.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |